5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5OS/c22-16-8-6-15(7-9-16)18(19-20(28)27-21(29-19)23-14-24-27)26-12-10-25(11-13-26)17-4-2-1-3-5-17/h1-9,14,18,28H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETXUKOOJJHCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from various studies.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving thiazolo[3,2-b][1,2,4]triazole derivatives. The synthesis typically follows these steps:
- Formation of Thiazole and Triazole Rings : The initial step involves the cyclocondensation of appropriate precursors to form the thiazole and triazole rings.
- Substitution Reactions : The introduction of the 4-fluorophenyl and 4-phenylpiperazine groups is achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Anticancer Activity
Recent studies have evaluated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives against various cancer cell lines. For instance:
- A study reported that derivatives similar to this compound exhibited significant cytotoxicity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Compounds were tested against nearly 60 human cancer cell lines with promising results indicating higher potency compared to standard treatments like doxorubicin .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Renal Cancer | 5.0 | High |
| Colon Cancer | 8.3 | Moderate |
| Breast Cancer | 6.7 | High |
| Melanoma | 7.5 | Moderate |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Research indicates that certain thiazolo[3,2-b][1,2,4]triazole derivatives possess antimicrobial activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The mechanism is thought to involve inhibition of fatty acid biosynthesis pathways in bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Candida albicans | 32 | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound interacts with specific protein targets in cancer cells, leading to apoptosis .
- Antimicrobial Mechanism : The inhibition of FabI enzyme involved in fatty acid biosynthesis has been identified as a critical mechanism for its antimicrobial effects .
Case Studies and Research Findings
Several case studies provide insights into the efficacy and safety profiles of this compound:
- A study published in PubMed highlighted that compounds with similar structures demonstrated significant anticancer properties with low toxicity profiles in preclinical models .
- Another research article emphasized the importance of structure–activity relationship (SAR) studies in optimizing the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives .
Scientific Research Applications
Antifungal Applications
The thiazole and triazole structures are significant in the development of antifungal agents. Research has demonstrated that derivatives of 1,2,4-triazole exhibit potent antifungal activity against various fungal pathogens. The compound may share similar properties due to its structural components.
Structure-Activity Relationship (SAR)
Recent studies have highlighted the importance of the structure-activity relationship in optimizing antifungal efficacy. For instance, modifications at specific positions on the triazole ring have been shown to enhance activity against strains such as Candida albicans and Aspergillus fumigatus. The presence of fluorine substituents has been linked to improved antifungal properties, suggesting that 5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol could be a valuable candidate for further investigation in this area .
Anticancer Applications
The potential anticancer properties of compounds containing thiazole and triazole moieties have also been explored extensively. These compounds often act through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
Q & A
Q. What are the critical steps and considerations in synthesizing 5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis typically involves:
Core Formation : Constructing the thiazolo[3,2-b][1,2,4]triazole ring via cyclization of thiosemicarbazides with α-haloketones .
Substituent Introduction :
- Piperazine linkage : Nucleophilic aromatic substitution or Mannich reactions to attach the 4-phenylpiperazine group .
- Fluorophenyl group : Coupling via alkylation or condensation under basic conditions .
Purification : Column chromatography or recrystallization in solvents like ethanol/methanol to isolate the final product .
Q. Key Considerations :
- Reaction Conditions : Temperature (70–80°C for cyclization), pH (basic for nucleophilic steps), and solvent polarity (DMF for solubility) .
- Analytical Validation : NMR (1H/13C) to confirm regiochemistry, mass spectrometry for molecular weight verification .
Table 1 : Common Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Thiazolo-triazole core | α-haloketone, thiourea, EtOH, reflux | Use anhydrous conditions |
| Piperazine coupling | Piperazine derivative, DMF, K₂CO₃, 80°C | Excess piperazine (1.2 eq) |
| Fluorophenyl addition | 4-fluorophenylboronic acid, Pd catalyst | Microwave-assisted coupling |
Q. Which spectroscopic and computational methods are essential for structural characterization?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. methyl groups) and confirms regiochemistry of triazole-thiazole fusion .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- X-ray Crystallography : Resolves stereochemistry at the chiral center (C-5) and confirms spatial arrangement of substituents .
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .
Methodological Tip : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to resolve overlapping peaks .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity when scaling up production?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling of fluorophenyl groups .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for piperazine alkylation efficiency .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours for cyclization) .
- Purification : Employ preparative HPLC for high-purity batches (>98%) when traditional recrystallization fails .
Table 2 : Impact of Solvent on Piperazine Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| AcCN | 37.5 | 65 | 90 |
| DMSO | 46.7 | 82 | 97 |
Q. How to resolve contradictions in reported biological activity data across structural analogs?
- Substituent Analysis : Compare bioactivity of analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl in piperazine derivatives). Fluorinated analogs show higher CNS activity due to enhanced blood-brain barrier permeability .
- Assay Standardization : Re-evaluate conflicting results using consistent in vitro models (e.g., MTT assays for cytotoxicity, IC₅₀ comparisons) .
- Molecular Docking : Map interactions with targets like 14-α-demethylase (PDB: 3LD6) to explain potency variations .
Example : A study found IC₅₀ = 2.1 µM against breast cancer cells, while another reported IC₅₀ = 8.7 µM. This discrepancy may arise from differences in cell lines (MCF-7 vs. MDA-MB-231) or assay protocols .
Q. What strategies enhance target selectivity in derivative design?
- Pharmacophore Modification :
- Replace 4-phenylpiperazine with 4-benzylpiperazine to increase serotonin receptor affinity .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to enhance kinase inhibition .
- Prodrug Approaches : Mask the -OH group with acetyl or phosphate esters to improve solubility and reduce off-target effects .
- SAR Studies : Systematically vary substituents and test against panels of enzymes (e.g., CYP450 isoforms for metabolic stability) .
Table 3 : Bioactivity Trends in Derivatives
| Derivative Substituent | Target | Activity (IC₅₀, µM) |
|---|---|---|
| 4-Fluorophenyl (parent) | Serotonin 5-HT₂A | 0.45 |
| 3-Chlorophenyl | EGFR Kinase | 1.2 |
| 4-Methoxyphenyl | CYP3A4 | >10 (Inactive) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
